molecular formula C26H17FN2O2 B12611955 4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol CAS No. 874762-10-4

4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol

Cat. No.: B12611955
CAS No.: 874762-10-4
M. Wt: 408.4 g/mol
InChI Key: QTOIGQNJLBEACO-UHFFFAOYSA-N
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Description

4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol is a complex organic compound that features a quinoxaline core, a fluorophenyl group, and a phenoxyphenol moiety. This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse pharmacological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry principles, such as using environmentally benign solvents and catalysts, can also be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to various biological targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxyquinazoline
  • 2-Phenoxyquinoxaline
  • 2-Phenoxypyridine

Uniqueness

4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to biological targets, while the phenoxyphenol moiety contributes to its overall stability and reactivity .

Properties

CAS No.

874762-10-4

Molecular Formula

C26H17FN2O2

Molecular Weight

408.4 g/mol

IUPAC Name

4-[4-[3-(4-fluorophenyl)quinoxalin-2-yl]phenoxy]phenol

InChI

InChI=1S/C26H17FN2O2/c27-19-9-5-17(6-10-19)25-26(29-24-4-2-1-3-23(24)28-25)18-7-13-21(14-8-18)31-22-15-11-20(30)12-16-22/h1-16,30H

InChI Key

QTOIGQNJLBEACO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC5=CC=C(C=C5)O

Origin of Product

United States

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